[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.: 1353981-06-2
Cat. No.: VC8233923
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester - 1353981-06-2](/images/structure/VC8233923.png)
Specification
CAS No. | 1353981-06-2 |
---|---|
Molecular Formula | C15H29N3O3 |
Molecular Weight | 299.41 g/mol |
IUPAC Name | tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
Standard InChI | InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10,16H2,1-5H3 |
Standard InChI Key | VBFPJQJIDUCNOW-UHFFFAOYSA-N |
SMILES | CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Introduction
Structural Elucidation and Molecular Properties
The molecular architecture of [1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester comprises three distinct functional groups anchored to a piperidine ring (Figure 1). The piperidine core adopts a chair conformation, with substituents at the 1-, 3-, and nitrogen positions influencing its electronic and steric profile . The 2-amino-acetyl group introduces a polar, hydrogen-bonding motif, while the isopropyl carbamate and tert-butyl ester contribute hydrophobic bulk, enhancing membrane permeability and metabolic stability .
Stereochemical Considerations
Although stereochemical data for this specific compound remain unpublished, analogous piperidine derivatives exhibit chirality-dependent biological activity . For instance, (S)-configured piperidines often show higher affinity for neurological targets due to optimal spatial alignment with binding pockets . Computational modeling suggests that the tert-butyl ester’s steric bulk may restrict rotation around the carbamate bond, favoring a single conformational isomer .
Physicochemical Properties
-
Molecular Formula: C<sub>15</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub> (calculated)
-
Molecular Weight: 313.39 g/mol
-
LogP: 1.8 (estimated via XLogP3)
-
Hydrogen Bond Donors/Acceptors: 3/5
The tert-butyl ester enhances lipophilicity (LogP ~1.8), positioning the compound within the “drug-like” range per Lipinski’s Rule of Five .
Synthetic Methodologies
The synthesis of [1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves sequential protection, acylation, and carbamation steps (Scheme 1).
Stepwise Synthesis
-
Piperidine Functionalization:
Piperidine-3-carboxylic acid is methylated at the nitrogen using methyl chloroformate, followed by Boc (tert-butoxycarbonyl) protection of the amine to yield tert-butyl piperidin-3-ylcarbamate . -
Acylation:
The secondary amine is acylated with 2-chloroacetyl chloride, followed by nucleophilic displacement with ammonia to introduce the amino-acetyl group . -
Carbamate Formation:
Reaction with isopropyl chloroformate under basic conditions installs the isopropyl carbamate, with final purification via column chromatography .
Key Challenges:
-
Regioselectivity: Competing reactions at the piperidine nitrogen require careful stoichiometric control .
-
Boc Deprotection: Acidic conditions (e.g., TFA) must avoid cleaving the tert-butyl ester .
Alternative Routes
Recent advances in piperidine synthesis, such as intramolecular aza-Michael reactions, offer enantioselective pathways but remain untested for this compound .
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its balanced hydrophobicity and hydrogen-bonding capacity (Table 1).
Key Observations:
-
The amino-acetyl group enhances target specificity compared to simpler carbamates .
-
Tert-butyl esters improve metabolic stability over benzyl esters .
Applications in Drug Development
Lead Optimization
The compound serves as a versatile intermediate for:
-
Prodrug Design: Carbamate cleavage in vivo releases bioactive amines .
-
Peptide Mimetics: The amino-acetyl group mimics proteinogenic residues, enabling kinase inhibition .
Biomedical Research
-
Radiolabeling: Carbon-11 tagging at the tert-butyl group facilitates PET imaging of cholinergic pathways .
-
Proteomics: Photoaffinity probes derived from this compound aid in target deconvolution .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume